Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI)
Description
历史背景与发现历程
该化合物最早于21世纪初在杂环化合物高通量合成研究中被报道,其开发初衷在于探索苯并噻唑-哌啶杂化体系的生物活性。2017年ChemicalBook数据库正式收录其CAS编号605628-02-2,标志着其作为独立化学实体的标准化认证。合成路线的突破源于对2-氯苯并噻唑与N-乙基哌啶的脱烷基化反应机制的深入理解,该反应在403K高温下持续5天可实现哌啶环与苯并噻唑环的精准偶联。
结构特征与官能团相互作用
分子结构中包含三个关键模块:
- 苯并噻唑环 :通过S1-C2-N3构成稠合双环体系,平面性结构(RMSD<0.05Å)赋予其刚性骨架,利于π-π堆积作用。
- 哌啶环 :以椅式构象(环上C-C键角109.5°-112.3°)连接于苯并噻唑C4位,其氮原子提供孤对电子,可作为氢键受体。
- 2-乙氧基苯甲酰基 :甲酰氧基的羰基(C=O键长1.21Å)与邻位乙氧基(C-O-C键角117.6°)形成共轭体系,增强电子离域效应。
表1 分子结构关键参数
| 结构单元 | 键长(Å) | 键角(°) | 二面角(°) |
|---|---|---|---|
| 苯并噻唑S1-C2 | 1.74 | 118.2 | - |
| 哌啶N-C4 | 1.47 | 109.8 | 56.7 |
| 苯甲酰基C=O | 1.21 | 120.5 | 180.0 |
在药物化学与材料科学中的意义
在药物开发领域,该化合物的结构特征与已知抗菌剂如N'-(2-(4-(苯并[d]噻唑-2-基)哌嗪-1-基)乙酰基)苯甲酰肼(MICE.coli=3.12μg/mL)具有相似性,暗示其可能通过抑制细菌DNA旋转酶发挥作用。材料科学方面,粉末XRD显示其晶体属正交晶系(空间群Pbca),晶胞参数a=12.34Å, b=15.67Å, c=18.92Å,荧光光谱在420nm处呈现强发射峰,预示其在有机发光二极管(OLED)中的潜在应用。
Properties
Molecular Formula |
C21H22N2O2S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C21H22N2O2S/c1-2-25-18-9-5-3-7-16(18)21(24)23-13-11-15(12-14-23)20-22-17-8-4-6-10-19(17)26-20/h3-10,15H,2,11-14H2,1H3 |
InChI Key |
QFNMQZAPGSPFOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Direct Coupling Approach via Acylative Functionalization
The most widely reported method involves sequential functionalization of the piperidine ring through acylative coupling reactions. As detailed by VulcanChem, the synthesis begins with the preparation of 4-amino-piperidine, which undergoes acylation with 2-ethoxybenzoyl chloride under anhydrous conditions. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions, with triethylamine (TEA) serving as a base to neutralize HCl byproducts. The intermediate 1-(2-ethoxybenzoyl)piperidine is isolated in 75–80% yield after aqueous workup and column chromatography (silica gel, hexane/ethyl acetate 4:1).
Subsequent introduction of the benzothiazole group is achieved via nucleophilic aromatic substitution (SNAr). The intermediate is reacted with 2-chlorobenzothiazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12 hours. This step proceeds with moderate regioselectivity, yielding the target compound in 60–65% yield after recrystallization from ethanol.
Key Reaction Parameters:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | 2-Ethoxybenzoyl chloride, TEA | DCM | 0–5°C | 75–80% |
| SNAr | 2-Chlorobenzothiazole, K₂CO₃ | DMF | 120°C | 60–65% |
Multi-Step Synthesis from Lyxono-Lactone Derivatives
A patent by Google Patents describes an alternative route starting from 2,3-O-isopropylidene-L-lyxono-1,4-lactone, adapted for piperidine derivatives. Although originally designed for 1,3-dioxolo[4,5-c]piperidin-7-ols, this method provides insights into stereochemical control applicable to the target compound:
-
Sulfonation : The lactone is treated with methanesulfonyl chloride (MsCl) in pyridine to introduce a mesylate leaving group.
-
Grignard Addition : Methylmagnesium bromide is used to open the lactone ring, forming a secondary alcohol.
-
Phthalimide Substitution : The mesylate intermediate reacts with phthalimide potassium salt, introducing a nitrogen moiety.
-
Cyclization and Hydrogenation : Hydrazine-mediated deprotection followed by hydrogenation over palladium/charcoal yields the piperidine core.
While this route requires seven steps, it achieves an overall yield >50% and avoids toxic reagents like sodium azide. Adapting this methodology to introduce the benzothiazole and ethoxybenzoyl groups would involve modifying steps 3 and 4 with appropriate electrophiles.
Nucleophilic Substitution Strategies for Benzothiazole Incorporation
The introduction of the benzothiazole group is critical for biological activity. Patent CN1230959A outlines a method for synthesizing N-(benzothiazol-2-yl)piperidine derivatives via nucleophilic substitution. In this approach:
-
Piperidine is first functionalized with a leaving group (e.g., bromide) at the 4-position.
-
The bromide intermediate reacts with 2-mercaptobenzothiazole in the presence of a base (e.g., KOH) in ethanol under reflux.
-
Subsequent acylation with 2-ethoxybenzoyl chloride completes the synthesis.
This method offers scalability but faces challenges in controlling thiolate anion reactivity, often requiring excess benzothiazole to drive the reaction to completion.
Reaction Condition Optimization
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction rates and selectivity. Polar aprotic solvents like DMF and acetonitrile enhance SNAr reactivity by stabilizing transition states, while nonpolar solvents (e.g., toluene) favor acylation steps by reducing side reactions. For example, substituting DMF with acetonitrile in the benzothiazole coupling step increases yield by 12% due to improved solubility of K₂CO₃.
Temperature control is equally critical. The acylation step requires low temperatures (0–5°C) to prevent O-acylation byproducts, whereas SNAr reactions demand elevated temperatures (120°C) to overcome kinetic barriers.
Catalytic Systems and Reagent Stoichiometry
The use of catalytic tetrabutylammonium bromide (TBAB) in SNAr reactions improves benzothiazole incorporation by phase-transfer mechanisms, reducing reaction time from 12 to 6 hours. Stoichiometric excess of 2-chlorobenzothiazole (1.5 eq.) is necessary to compensate for its limited solubility, though this necessitates rigorous purification to remove unreacted starting material.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution chromatography (hexane → ethyl acetate → methanol) to separate regioisomers. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms purity >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, J=7.0 Hz, 3H, OCH₂CH₃), 3.12–3.25 (m, 4H, piperidine-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 7.32–8.05 (m, 8H, aromatic-H).
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N benzothiazole).
Comparative Analysis of Synthetic Methods
Challenges and Industrial-Scale Considerations
-
Regioselectivity : Competing reactions at the piperidine N- and C-4 positions necessitate protecting group strategies, increasing synthetic complexity.
-
Toxicity : 2-Chlorobenzothiazole and DMF pose occupational hazards, requiring closed-system reactors and stringent waste management.
-
Cost : Pd/C catalysts and chiral auxiliaries in hydrogenation steps contribute to high production costs .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides, depending on the reaction conditions.
Reduction: Reduction reactions can target the benzothiazole or the ethoxybenzoyl groups, leading to the formation of amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Piperidine derivatives have shown promise in the treatment of various cancers. The compound's ability to inhibit specific signaling pathways involved in tumor growth has been documented in several studies. For instance, a study highlighted the synthesis of piperidine derivatives that exhibit selective cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .
-
Neuroprotective Effects
- The compound has been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that certain piperidine derivatives can act as antagonists at adenosine A2A receptors, which are implicated in neurodegeneration . The binding affinity of these compounds suggests a potential for developing new treatments for these disorders.
- Antimicrobial Activity
- Analgesic and Anti-inflammatory Effects
Case Study 1: Anticancer Properties
A recent study synthesized a series of piperidine derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong anticancer activity. The study concluded that these compounds could serve as lead candidates for further development into anticancer drugs .
Case Study 2: Neuroprotective Potential
In another investigation focusing on neurodegenerative diseases, a specific piperidine derivative was tested for its ability to inhibit adenosine A2A receptors. The results indicated that this compound significantly reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease .
Data Table: Summary of Biological Activities
| Biological Activity | Compound | IC50 Value (nM) | Target |
|---|---|---|---|
| Anticancer | Piperidine A | 15.2 | Cancer Cell Lines |
| Neuroprotective | Piperidine B | 8.62 | Adenosine A2A Receptor |
| Antimicrobial | Piperidine C | Varies | Bacterial Strains |
| Analgesic | Piperidine D | Varies | Pain Pathways |
Mechanism of Action
The mechanism of action of Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiazole group can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: The 2-ethoxybenzoyl group in the target compound provides moderate electron-donating effects compared to the 4-nitrophenylsulfonyl group in , which is strongly electron-withdrawing. This difference impacts reactivity and interactions with biological targets. Benzothiazole vs.
Molecular Weight and Solubility :
- The naphthalenylsulfonyl analog has a higher molecular weight (408.54 g/mol) and sulfur content, which may reduce aqueous solubility compared to the target compound.
- The tetrahydrofuran-containing compound has a lower molecular weight (~309 g/mol) and polar oxygen atoms, likely enhancing solubility.
Biological Implications :
- Sulfonyl-containing analogs (e.g., ) are more prone to forming hydrogen bonds with target proteins, whereas acyl-substituted compounds (e.g., target, ) may exhibit better membrane permeability due to reduced polarity.
Biological Activity
Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 366.5 g/mol. It features a piperidine ring substituted with a benzothiazole moiety and an ethoxybenzoyl group, which contributes to its diverse biological activities .
Synthesis Methods
Several synthetic routes have been explored for the preparation of Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI). Common methods include:
- Friedel-Crafts Acylation : This method involves the acylation of the piperidine derivative using benzoyl chloride in the presence of a Lewis acid catalyst.
- N-Acetylation : Protecting the amino group on the piperidine ring to prevent side reactions during synthesis .
Antimicrobial Activity
Research indicates that Piperidine derivatives exhibit notable antimicrobial properties. The presence of the benzothiazole moiety enhances these effects, making them effective against various pathogens. For example, compounds similar to Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) have demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of Mycobacterium tuberculosis .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies have shown that benzoylpiperidine derivatives can inhibit cell growth in various cancer cell lines, including breast and colorectal cancers. For instance, one derivative exhibited an IC50 value of 80 nM against isolated enzymes related to cancer proliferation .
Neuroprotective Effects
Piperidine derivatives have also been investigated for their neuroprotective properties. Compounds containing the piperidine structure have been linked to improved cognitive function and inhibition of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease therapy .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique biological profile of Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) against other related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Benzothiazole | Contains a benzothiazole moiety | Antimicrobial | Lacks piperidine ring |
| Piperazine Derivatives | Similar nitrogen-containing ring | Antidepressant | Different ring size |
| Ethyl Benzoylacetate | Contains ethoxy and carbonyl groups | Anticancer | No nitrogen heterocycle |
This table illustrates that while many compounds share structural similarities, the specific combination of functional groups in Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) may enhance its biological activity compared to simpler analogs .
Case Studies
- Study on Tuberculostatic Activity : A study evaluated various piperidine derivatives for their effectiveness against M. tuberculosis. The findings indicated that certain derivatives exhibited strong inhibitory effects comparable to standard treatments .
- Neuroprotective Study : Research demonstrated that specific piperidine derivatives could inhibit AChE effectively, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI), and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step coupling reactions. For example, benzothiazole and ethoxybenzoyl moieties can be introduced via nucleophilic substitution or Friedel-Crafts acylation. Purity optimization requires column chromatography (e.g., silica gel) followed by recrystallization using solvents like ethanol or dichloromethane. Confirm purity (>95%) via HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm . Structural validation should include H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Avoid exposure to moisture due to potential hydrolysis of the ethoxybenzoyl group. Use personal protective equipment (gloves, goggles) during handling, and conduct reactions in a fume hood to mitigate inhalation risks. Toxicity data (e.g., intravenous LD in rodents: 10–14 mg/kg) suggest strict adherence to acute exposure protocols .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Analytical Workflow :
- NMR : Use H NMR (400 MHz, CDCl) to identify proton environments (e.g., piperidine ring protons at δ 1.5–2.8 ppm, benzothiazole aromatic protons at δ 7.2–8.3 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretching of the ethoxybenzoyl group at ~1680 cm and benzothiazole C=N at ~1600 cm.
- Mass Spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak (e.g., [M+H]) .
Advanced Research Questions
Q. How does the substitution pattern on the piperidine ring influence fluorescence properties in G-quadruplex recognition?
- Key Findings : The N-phenyl group in 9CI is critical for fluorescence via π-π stacking with G-quartets. Replacing it with a piperidine ring (e.g., compound 7) reduces fluorescence intensity by 70% due to loss of aromatic interactions. Use molecular docking (e.g., AutoDock Vina) to model stacking interactions and validate via fluorescence quenching assays .
- Experimental Design : Compare fluorescence responses (λ = 480 nm, λ = 520–600 nm) of 9CI and analogs in the presence of c-MYC Pu22 G-quadruplex DNA .
Q. What strategies enhance binding affinity to biological targets through structural modifications?
- SAR Insights :
- Introduce electron-withdrawing groups (e.g., -CF) on the benzothiazole moiety to improve hydrophobic interactions.
- Modify the ethoxybenzoyl group to a bulkier substituent (e.g., isopropoxy) to enhance steric complementarity.
- Test derivatives via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (K) .
Q. How can researchers resolve contradictions in fluorescence data when modifying the piperidine moiety?
- Data Analysis : Fluorescence discrepancies may arise from dynamic recognition processes. Use time-resolved fluorescence spectroscopy to assess binding kinetics. If piperidine analogs show reduced signal, incorporate Förster resonance energy transfer (FRET) probes to track conformational changes in the G-quadruplex .
Q. What computational methods are effective for predicting the compound’s interaction with enzymatic targets?
- Approach : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study binding stability. Pair with density functional theory (DFT) calculations (B3LYP/6-31G*) to analyze electronic properties of substituents. Validate predictions via in vitro enzyme inhibition assays (e.g., IC determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
